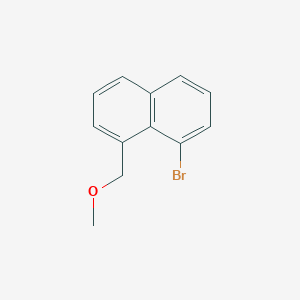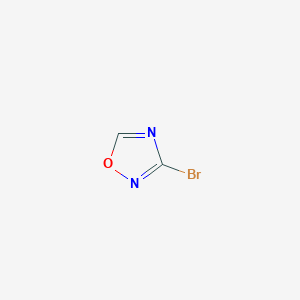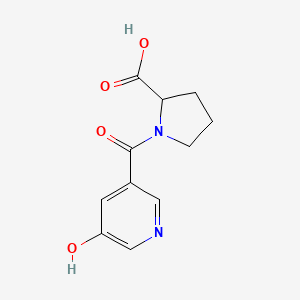![molecular formula C8H15N3O2 B13920374 {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride](/img/structure/B13920374.png)
{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride is a chemical compound with the molecular formula C8H16ClN3O2. It is known for its unique structure, which includes an oxadiazole ring, making it a subject of interest in various fields of scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride typically involves the reaction of ethoxymethyl oxadiazole with ethylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
Applications De Recherche Scientifique
{2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole ring plays a crucial role in its activity, allowing it to bind to various enzymes and receptors, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- {2-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
- {2-[5-(Propoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
- {2-[5-(Butoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride
Uniqueness
What sets {2-[5-(Ethoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}methylamine hydrochloride apart from similar compounds is its specific ethoxymethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in certain applications where these properties are desired .
Propriétés
Formule moléculaire |
C8H15N3O2 |
|---|---|
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
2-[5-(ethoxymethyl)-1,2,4-oxadiazol-3-yl]-N-methylethanamine |
InChI |
InChI=1S/C8H15N3O2/c1-3-12-6-8-10-7(11-13-8)4-5-9-2/h9H,3-6H2,1-2H3 |
Clé InChI |
WZDZLDSITFXDAC-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=NC(=NO1)CCNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanedioic acid, [(2-thienylamino)methylene]-, diethyl ester](/img/structure/B13920294.png)

![ethyl (2Z)-2-[(E)-N'-anilino-N-phenyliminocarbamimidoyl]sulfanyl-2-[(4-bromophenyl)hydrazinylidene]acetate](/img/structure/B13920305.png)








![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-3-carboxylate;hydrochloride](/img/structure/B13920371.png)

